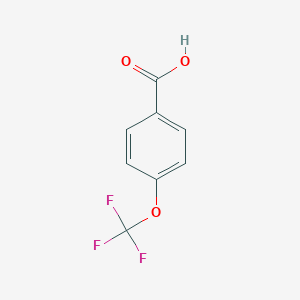

4-(Trifluoromethoxy)benzoic acid

描述

Significance of Fluorinated Benzoic Acid Derivatives in Contemporary Chemical Research

Fluorinated benzoic acid derivatives represent a cornerstone in modern chemical research, primarily due to the unique and often beneficial properties that fluorine atoms or fluorine-containing groups impart to organic molecules. The incorporation of moieties such as the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups can profoundly alter the physicochemical and biological characteristics of the parent benzoic acid structure. bohrium.commdpi.com

One of the most significant impacts of fluorination is the modulation of lipophilicity, which is a critical parameter for the membrane permeability and bioavailability of drug candidates. mdpi.com The trifluoromethoxy group, in particular, is highly lipophilic and can enhance a molecule's ability to cross biological membranes. mdpi.com Furthermore, the carbon-fluorine bond is exceptionally strong, which means that fluorinated groups like -CF3 and -OCF3 can increase the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. wikipedia.orgnih.gov This enhanced stability is a highly desirable trait in the development of pharmaceuticals and agrochemicals.

The strong electronegativity of fluorine also influences the electronic properties of the benzoic acid ring, affecting its acidity and interaction with biological targets. wikipedia.org The trifluoromethyl group, for instance, is a strong electron-withdrawing group, which can impact the pKa of the carboxylic acid and influence binding affinities with enzymes and receptors. wikipedia.org These attributes have made fluorinated benzoic acids and their derivatives privileged scaffolds in medicinal chemistry and materials science. nih.govscilit.com Researchers continuously explore these compounds to fine-tune molecular properties for optimized performance in a wide array of applications. bohrium.comscilit.com

Historical Context of 4-(Trifluoromethoxy)benzoic Acid in Organic Synthesis

The use of the trifluoromethyl group in medicinal chemistry dates back to the late 1920s, with research intensifying in the mid-20th century. wikipedia.org However, the introduction and application of the trifluoromethoxy group, and by extension this compound, is a more recent development in the broader field of organofluorine chemistry. The synthesis of trifluoromethoxy-containing aromatic compounds presented significant challenges for early organic chemists.

Initial methods for creating the trifluoromethoxy group often involved harsh reaction conditions. The development of more practical and efficient synthetic routes has been crucial for the wider adoption of trifluoromethoxy-substituted building blocks like this compound. While specific historical synthesis details for this exact compound are not extensively documented in early literature, its emergence is tied to the growing appreciation of the -OCF3 group as a "super-methyl" group, offering unique steric and electronic properties distinct from the more common -CF3 group.

The synthesis of derivatives, such as 4-{4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl}benzoic acid, showcases the utility of the parent acid as a key intermediate in constructing complex molecules with potential pharmacological applications. researchgate.net The availability of reliable methods to produce this compound has enabled its use as a starting material in multi-step syntheses for creating novel compounds for evaluation in various scientific fields.

Overview of Key Research Domains Involving this compound

The unique properties conferred by the trifluoromethoxy group have positioned this compound as a valuable building block in several key research domains. Its derivatives are actively being investigated for a range of applications, primarily in medicinal chemistry, agrochemicals, and materials science.

Medicinal Chemistry: this compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The trifluoromethoxy group is often incorporated to enhance the metabolic stability and lipophilicity of drug candidates, potentially leading to improved efficacy. mdpi.com Research has shown its utility in the development of potential anti-inflammatory, antiviral, and anticancer agents. For example, derivatives of benzoic acid have been studied for their antioxidant properties. nih.gov Furthermore, triazole derivatives synthesized from benzoic acid hydrazide have been investigated for their biological activities. researchgate.net

Agrochemicals: In the field of agricultural science, derivatives of this compound are explored for the development of new pesticides. The introduction of the trifluoromethoxy group can lead to compounds with enhanced efficacy and better target specificity. Research in this area includes the synthesis of novel herbicides, fungicides, and insecticides designed to be more potent and potentially more environmentally benign. Benzoic acid and its derivatives have been shown to play a role in inducing disease resistance in plants, such as suppressing early blight in tomatoes. nih.gov

Materials Science: The application of this compound extends to the field of materials science. The trifluoromethoxy group can be used to modify the properties of organic materials, such as liquid crystals and polymers. Its incorporation can influence properties like thermal stability, dielectric constant, and refractive index. For instance, derivatives of trifluoromethyl-containing benzoic acids have been investigated as sensitizers in photocatalysis. acs.org

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H5F3O3 | nih.govnist.gov |

| Molecular Weight | 206.12 g/mol | nih.govsigmaaldrich.com |

| Melting Point | 150-154 °C | sigmaaldrich.com |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 330-12-1 | nist.govsigmaaldrich.com |

| SMILES | C1=CC(=CC=C1C(=O)O)OC(F)(F)F | nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RATSANVPHHXDCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20186633 | |

| Record name | 4-(Trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330-12-1 | |

| Record name | 4-(Trifluoromethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethoxy)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000330121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trifluoromethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways Involving 4 Trifluoromethoxy Benzoic Acid

Direct Synthesis Approaches for 4-(Trifluoromethoxy)benzoic Acid

The direct synthesis of this compound can be approached through several key transformations, primarily involving the oxidation of a precursor or the functionalization of a pre-existing trifluoromethoxyphenyl ring.

Catalytic Oxidation Routes (e.g., cobalt and copper acetate (B1210297) catalysis)

The catalytic oxidation of an alkyl group, specifically a methyl group, on an aromatic ring is a common industrial method for producing benzoic acids. While specific literature detailing the oxidation of 4-(trifluoromethoxy)toluene using a cobalt and copper acetate system is not prevalent, the methodology is well-established for analogous compounds. For instance, the oxidation of toluene (B28343) to benzoic acid is often performed in the presence of a cobalt acetate catalyst. google.com A highly efficient synthesis of the structurally similar 4-(Trifluoromethyl)benzoic acid is achieved through the oxidation of p-trifluoromethylbenzaldehyde using a catalyst system of copper(II) acetate (Cu(OAc)₂) and cobalt(II) acetate (Co(OAc)₂) in water with oxygen, affording a near-quantitative yield. chemicalbook.com

This process generally involves the generation of radical species that attack the benzylic position of the toluene derivative. The reaction proceeds through intermediates such as benzyl (B1604629) alcohol and benzaldehyde, which are subsequently oxidized to the final carboxylic acid. A plausible reaction scheme for this compound would involve the oxidation of 4-(trifluoromethoxy)toluene under similar conditions. Another related patent describes the oxidation of 2-chloro-4-trifluoromethylphenylacetic acid to the corresponding benzoic acid using a combination of magnesium acetate and cobaltous diacetate with an oxygen stream. google.com Additionally, catalyst-free methods, such as the photoirradiation of toluene derivatives with bromine in a benzotrifluoride-water system, have been shown to yield benzoic acid derivatives through a proposed radical pathway. thieme-connect.comresearchgate.net

Table 1: Example of Analogous Catalytic Oxidation This table shows data for a structurally similar compound due to the absence of specific data for this compound.

| Starting Material | Catalyst System | Solvent | Conditions | Product | Yield | Reference |

| p-Trifluorobenzaldehyde | Cu(OAc)₂·H₂O, Co(OAc)₂·4H₂O | Water | 70°C, 1 hr, O₂ | 4-(Trifluoromethyl)benzoic acid | 99% | chemicalbook.com |

Methods via Nitroalkane Conversion (e.g., iodide catalysis)

The synthesis of this compound through the conversion of a corresponding nitroalkane precursor, such as 1-nitro-4-(trifluoromethoxy)ethane, is not a commonly documented pathway in the scientific literature. While methods exist for the conversion of nitro groups to carboxylic acids, they are not standard for the synthesis of this particular compound.

Synthesis from Related Trifluoromethoxy-Substituted Precursors

More established routes to this compound involve the chemical modification of readily available trifluoromethoxy-substituted benzene (B151609) derivatives.

One of the most versatile precursors is 1-bromo-4-(trifluoromethoxy)benzene . sigmaaldrich.com This compound can be converted into this compound via a Grignard reaction. The process involves reacting the aryl bromide with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, phenylmagnesium bromide. This organometallic intermediate is then reacted with solid carbon dioxide (dry ice), which acts as the electrophile. Subsequent acidification with a strong aqueous acid, such as hydrochloric acid (HCl), protonates the resulting carboxylate salt to yield the final benzoic acid product. gmu.eduucalgary.ca

Another viable pathway starts with 4-(trifluoromethoxy)benzonitrile . nih.gov The nitrile group (-C≡N) can be hydrolyzed to a carboxylic acid group under either acidic or basic conditions. This transformation typically involves heating the nitrile in the presence of a strong acid like sulfuric acid or a strong base like sodium hydroxide, followed by an acidic workup.

A multi-step synthesis starting from even simpler materials is also feasible. For example, a process can begin with trichloromethoxy benzene, which is first fluorinated to yield trifluoromethoxybenzene. google.com This compound is then nitrated to produce 1-nitro-4-(trifluoromethoxy)benzene. The nitro group is subsequently reduced to an amine, forming 4-(trifluoromethoxy)aniline. From this aniline (B41778) derivative, a Sandmeyer reaction could be employed to introduce a nitrile group, which is then hydrolyzed as described above. google.com

Derivatization Strategies of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives.

Esterification Reactions

The conversion of the carboxylic acid to an ester is a fundamental derivatization strategy. This is most commonly achieved through Fischer esterification.

The synthesis of Methyl 4-(trifluoromethoxy)benzoate is a direct application of the Fischer esterification reaction. This acid-catalyzed equilibrium reaction involves heating this compound with an excess of methanol (B129727) in the presence of a catalytic amount of a strong acid, typically concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). youtube.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of methanol then attacks this carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester. mit.edu To achieve a high yield, the equilibrium must be shifted towards the products. This is accomplished by using a large excess of the alcohol (methanol), which also serves as the solvent, and/or by removing the water as it is formed. tcu.edutcu.edu

A typical laboratory procedure would involve refluxing a mixture of this compound, a large excess of methanol, and a few drops of concentrated sulfuric acid for several hours. tcu.edu After the reaction is complete, the mixture is cooled, and the product is isolated through an extractive workup to remove the excess acid, any unreacted carboxylic acid, and water.

Table 2: General Procedure for Fischer Esterification

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Key Steps | Reference |

| Benzoic Acid | Methanol (excess) | Conc. H₂SO₄ | Reflux for 45-60 min | 1. Reaction at reflux. 2. Aqueous workup and extraction with an organic solvent (e.g., dichloromethane). 3. Washing with sodium bicarbonate solution to remove unreacted acid. 4. Drying and purification by distillation. | tcu.edu |

Synthesis of Salicylanilide (B1680751) 4-(Trifluoromethyl)benzoates via N,N'-Dicyclohexylcarbodiimide Coupling

The synthesis of salicylanilide esters of 4-(trifluoromethyl)benzoic acid has been reported as a pathway to novel antimicrobial agents. mdpi.comnih.gov This esterification is effectively achieved through N,N'-Dicyclohexylcarbodiimide (DCC) coupling. In this method, the parent salicylanilides are first prepared and then esterified with 4-(trifluoromethyl)benzoic acid. mdpi.com

The reaction typically involves treating the salicylanilide with 4-(trifluoromethyl)benzoic acid in the presence of DCC. mdpi.comnih.gov N,N-Dimethylformamide (DMF) is often used as the solvent for this transformation. The DCC activates the carboxylic acid, facilitating nucleophilic attack by the hydroxyl group of the salicylanilide. This process yields the desired salicylanilide 4-(trifluoromethyl)benzoate, with reported yields ranging from 49% to 86%. nih.gov The resulting esters have been investigated for their antifungal and antibacterial properties. mdpi.comnih.gov

| Reactants | Coupling Agent | Solvent | Yield Range | Reference |

|---|---|---|---|---|

| Salicylanilide, 4-(Trifluoromethyl)benzoic acid | N,N'-Dicyclohexylcarbodiimide (DCC) | N,N-Dimethylformamide (DMF) | 49-86% | mdpi.comnih.gov |

Synthesis of 2-((2-Oxopropanoyl)oxy)-4-(trifluoromethyl)benzoic acid (OPTBA)

The synthesis of 2-((2-oxopropanoyl)oxy)-4-(trifluoromethyl)benzoic acid (OPTBA) has been explored in the context of developing novel neuroprotective agents. It is important to clarify that the documented synthesis of this compound starts from 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), not this compound. The synthesis is achieved through the esterification of HTB with pyruvic acid. This reaction creates an ester linkage between the hydroxyl group of the benzoic acid derivative and the carboxyl group of pyruvic acid. The resulting compound, OPTBA, has been evaluated for its efficacy in suppressing infarct volume in animal models of cerebral ischemia.

Acyl Halide Formation (e.g., Benzoyl Fluoride (B91410), 4-(Trifluoromethoxy)-)

The conversion of this compound into its corresponding acyl halide, such as 4-(trifluoromethoxy)benzoyl chloride or fluoride, is a crucial step for subsequent reactions, particularly amide bond formation. A standard and highly effective method for this transformation is the reaction of the carboxylic acid with oxalyl chloride. chemicalbook.com This reaction is typically performed in an anhydrous solvent like dichloromethane, often with a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.com The DMF acts as a catalyst by forming a Vilsmeier reagent in situ, which is the active acylating species. The reaction proceeds smoothly to afford the crude acyl chloride, which is often used in the next synthetic step without further purification. chemicalbook.com

While specific literature on the synthesis of 4-(trifluoromethoxy)benzoyl fluoride is less common, the synthesis of the analogous 4-(trifluoromethyl)benzoyl fluoride is well-documented. prepchem.comsigmaaldrich.com Methods for the synthesis of related acyl fluorides can involve the reaction of the corresponding acyl chloride with a source of fluoride ions or the use of specialized fluorinating agents.

| Carboxylic Acid | Reagent | Catalyst | Solvent | Reference |

|---|---|---|---|---|

| 4-(Trifluoromethylthio)benzoic acid | Oxalyl chloride | DMF | Dichloromethane | chemicalbook.com |

Amide Synthesis

The synthesis of amides from this compound is a common transformation. One of the most straightforward methods involves a two-step, one-pot procedure where the carboxylic acid is first converted to the acyl chloride, as described above, which then reacts with a primary or secondary amine to form the corresponding amide.

Alternatively, direct amide coupling methods can be employed. Research on related compounds, such as 4-(trifluoromethyl)benzoic acid, demonstrates a method using triphenylphosphine (B44618) and N-chlorophthalimide in a solvent like toluene to facilitate amide bond formation. nih.govacs.org This method has been used to synthesize a variety of amides, including N-Benzyl-4-(trifluoromethyl)benzamide. nih.govacs.org The reaction conditions are generally mild, taking place at room temperature over several hours. nih.gov

Furthermore, more complex structures incorporating the 4-(trifluoromethoxy)phenyl moiety have been used in amide synthesis. For instance, 4-{4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl}benzoic acid serves as a precursor for the synthesis of various amide derivatives with potential pharmacological interest. researchgate.net

| Amine Substrate | Coupling Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|

| Benzylamine | Triphenylphosphine, N-chlorophthalimide | Toluene | 40% | nih.gov |

Functionalization of the Aromatic Ring System

The trifluoromethoxy group is an electron-withdrawing, meta-directing group. However, its influence on electrophilic aromatic substitution is complex and can be affected by the presence of the carboxylic acid group and the reaction conditions.

Halogenation Reactions (e.g., introduction of fluoro, chloro, iodo substituents)

The introduction of halogen substituents onto the aromatic ring of this compound can be achieved through electrophilic halogenation. A patent for the preparation of related 4-substituted-1-(trifluoromethoxy)benzene compounds describes chlorination using agents such as chlorine, sulfuryl chloride, or N-chlorosuccinimide. google.com The reaction can be catalyzed by substances like phosphorus trichloride (B1173362) or radical initiators such as azobisisobutyronitrile. google.com The choice of solvent can include benzotrifluoride (B45747) or various chlorobenzenes. google.com Given the directing effects of the substituents on this compound (the -COOH and -OCF3 groups are meta-directing), halogenation would be expected to occur at the positions ortho to the trifluoromethoxy group (positions 3 and 5).

Nitration and Related Substitution Patterns

Nitration of the aromatic ring is a common method for introducing a nitro group, which can then be further transformed into other functional groups, such as an amine. The nitration of trifluoromethoxybenzene has been reported to proceed using a mixture of nitric acid and a chlorinated solvent. google.com The reaction typically yields the para-nitro isomer as the major product, indicating a preference for substitution at the position opposite the trifluoromethoxy group. google.com In the case of this compound, the presence of the meta-directing carboxyl group would likely direct the incoming nitro group to the positions ortho to the trifluoromethoxy group (positions 3 and 5). The reaction conditions, including the strength of the nitrating agent and the temperature, would be crucial in controlling the regioselectivity and preventing side reactions.

Alkylation and Arylation Reactions

While specific research detailing the direct alkylation and arylation of this compound is not extensively documented in the provided results, the derivatization of benzoic acids is a common practice in organic synthesis. For instance, the conversion of benzoic acids to aryl trifluoromethyl ketones has been achieved through nucleophilic substitution using anhydrides as activating reagents. acs.org This suggests that the carboxyl group of this compound could be transformed into other functional groups that are more amenable to subsequent alkylation or arylation reactions.

Sulfonylation and Sulfamoyl Group Introduction

The introduction of sulfonyl or sulfamoyl groups onto aromatic rings is a critical transformation in medicinal chemistry. Aromatic sulfonylation can be achieved using concentrated sulfuric acid. youtube.com While the direct sulfonylation of this compound is not explicitly described, the reverse reaction, desulfonation, can be accomplished by treating the sulfonated benzene with dilute sulfuric acid and a significant amount of water. youtube.com This equilibrium nature of the sulfonation reaction is a key consideration.

Cross-Coupling Reactions (e.g., Palladium-catalyzed methods)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. libretexts.org The Suzuki-Miyaura coupling, for example, involves the reaction of an organoborane with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org This method is widely used to create biaryl compounds, conjugated alkenes, and styrenes. libretexts.org While the direct use of this compound in these reactions is not detailed, its derivatives, such as the corresponding aryl halides, would be suitable substrates. The general mechanism for these palladium-catalyzed reactions involves three main steps: oxidative addition, transmetalation, and reductive elimination. whiterose.ac.uk

The choice of solvent in these reactions is crucial, with polar aprotic solvents like N,N-Dimethylformamide (DMF) often being employed to dissolve the diverse range of reactants and reagents. whiterose.ac.ukrsc.org The development of more sustainable and efficient catalytic systems, such as those utilizing water-based micellar catalysis, aims to reduce the environmental impact and improve reaction efficiency. youtube.com

Direct Addition Reactions (e.g., Ruthenium-catalyzed addition to trifluoromethylated alkynes)

A notable reaction involving this compound is its direct addition to trifluoromethylated alkynes, catalyzed by a ruthenium complex. acs.org This phosphine-free catalytic system, employing a combination of a ruthenium catalyst with silver and copper salts, facilitates the regio- and stereoselective addition of various benzoic acids to unsymmetrical trifluoromethylated internal alkynes. acs.org The reaction proceeds under mild conditions and provides good to moderate yields of diverse trifluoromethyl group-substituted (E)-enol esters with excellent regio- and stereoselectivities. acs.org

The proposed mechanism for this reaction begins with the formation of an active monomeric ruthenium species from the ruthenium dimer upon treatment with silver and copper salts. acs.org This is followed by an anion exchange with the benzoic acid to form a ruthenium-carboxylate intermediate. acs.org

Mechanistic Investigations of Synthetic Routes

Understanding the mechanisms of these synthetic transformations is crucial for optimizing reaction conditions and expanding their scope.

Catalytic Mechanisms in Derivatization

In the ruthenium-catalyzed addition of benzoic acids to alkynes, the catalytic cycle is believed to involve the formation of a ruthenium-carboxylate intermediate. acs.org This intermediate then coordinates with the alkyne, followed by migratory insertion and subsequent protonolysis to yield the enol ester product and regenerate the active catalyst. The excellent regio- and stereoselectivity observed in this reaction are attributed to the specific coordination and insertion steps within the catalytic cycle. acs.org

For palladium-catalyzed cross-coupling reactions, the catalytic cycle generally proceeds through oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with an organometallic reagent and concluding with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. whiterose.ac.uk

Nucleophilic Substitution Pathways

Nucleophilic aromatic substitution (SNA_r) is a fundamental reaction type where a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com This process is typically facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate, often referred to as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The reaction generally follows an addition-elimination mechanism, where the nucleophile first adds to the ring, and then the leaving group is expelled. youtube.com

In the context of this compound, while the trifluoromethoxy group is electron-withdrawing, the direct nucleophilic substitution of other groups on the ring would depend on the specific reaction conditions and the nature of the nucleophile and leaving group. An alternative pathway for nucleophilic aromatic substitution involves a benzyne (B1209423) intermediate, which is an elimination-addition mechanism. masterorganicchemistry.com This pathway becomes relevant in the absence of strong activating groups and typically requires a strong base. masterorganicchemistry.com

It has also been shown that unprotected ortho-fluoro or methoxy (B1213986) benzoic acids can undergo nucleophilic aromatic substitution with Grignard or organolithium reagents without the need for a metal catalyst or protection of the carboxylic acid group. researchgate.net This reaction is thought to proceed through a pre-coordination of the organometallic reagent with the substrate, followed by an addition/elimination sequence. researchgate.net

Oxidative Desulfurization-Fluorination Mechanisms for Trifluoromethyl Ethers

The synthesis of aryl trifluoromethyl ethers, including derivatives of this compound, can be achieved through oxidative desulfurization-fluorination. This method provides a valuable alternative for creating the C-O-CF3 linkage. A general and widely applicable approach involves the oxidative desulfurization-fluorination of xanthates. mdpi.com This process typically utilizes a combination of an N-haloimide as an oxidant and a fluoride source, such as a pyridine-HF complex. mdpi.com

The reaction proceeds by treating xanthates derived from phenols with an excess of a reagent like 70% HF/pyridine and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH), which yields the corresponding trifluoromethyl ethers in good to excellent yields. mdpi.comelsevierpure.com This method is noted for its broad substrate scope, tolerance of various functional groups, cost-effectiveness, and suitability for large-scale industrial production of both aromatic and aliphatic trifluoromethyl ethers. mdpi.com

A plausible mechanism for this transformation involves the initial formation of a sulfurane intermediate, which then undergoes fluorination and subsequent rearrangement to yield the desired trifluoromethyl ether. The use of different fluorinating agents and oxidants can influence the reaction conditions and efficiency. For instance, a modified procedure employs XtalFluor-E ([Et2NSF2]BF4) as the fluoride source in conjunction with trichloroisocyanuric acid (TCCA) or N-fluorobenzenesulfonimide (NFSI) for the synthesis of aryl and heteroaryl trifluoromethyl ethers. mdpi.com

Table 1: Reagents for Oxidative Desulfurization-Fluorination

| Oxidant | Fluoride Source | Substrate | Product | Yield |

|---|---|---|---|---|

| 1,3-dibromo-5,5-dimethylhydantoin (DBH) | Pyridine-HF (70%) | Xanthates from phenols | Aryl trifluoromethyl ethers | Good to Excellent |

Hydrolysis Kinetics of Esters in Biological Media

The study of the hydrolysis kinetics of esters derived from this compound is crucial for understanding their stability and potential applications in biological systems. The rate of hydrolysis can be significantly influenced by the electronic properties of substituents on the aromatic ring.

The Hammett linear free-energy relationship (LFER) is a valuable tool for elucidating the mechanisms of such reactions. semanticscholar.org By analyzing the hydrolysis rates of a series of para-substituted benzoate (B1203000) esters, a correlation can be established between the reaction rate and the Hammett substituent constant (σ). semanticscholar.org This relationship helps in predicting the reactivity of different esters and provides insights into the transition state of the reaction.

For instance, in the enzymatic hydrolysis of nitrophenyl benzoate esters, a linear relationship is often observed between the logarithm of the reaction rate and the σpara constant. semanticscholar.org This indicates that the reaction mechanism is sensitive to the electronic effects of the para-substituents. The hydrolysis is typically initiated by a nucleophilic attack on the ester's carbonyl carbon. semanticscholar.org

In the context of esters of this compound, the strong electron-withdrawing nature of the trifluoromethoxy group would be expected to influence the electrophilicity of the carbonyl carbon, thereby affecting the rate of hydrolysis. The kinetics of hydrolysis can be studied under various pH conditions to simulate different biological environments. semanticscholar.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,3-dibromo-5,5-dimethylhydantoin |

| Trichloroisocyanuric acid |

| N-fluorobenzenesulfonimide |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of the Trifluoromethoxy Group on Molecular Properties

The introduction of a trifluoromethoxy (-OCF₃) group into a molecule like benzoic acid can significantly alter its properties. This substituent is becoming increasingly important in both pharmaceutical and agrochemical chemistry. beilstein-journals.orgnih.gov

The trifluoromethoxy group is a powerful electron-withdrawing substituent, a property that stems from the high electronegativity of the fluorine atoms. mdpi.comnih.govnih.govresearchgate.net This strong inductive effect reduces the electron density of the aromatic ring to which it is attached. askfilo.com Unlike the methoxy (B1213986) group (-OCH₃), the -OCF₃ group exerts a long-range electron-withdrawing effect that can significantly lower the basicity of arylmetal compounds, even when located in the meta or para position. nih.govresearchgate.net This effect can stabilize the anionic form of adjacent functional groups, such as a hydrazone group, which can be crucial for biological activity. researchgate.net

The electron-withdrawing nature of the trifluoromethoxy group also impacts the reactivity of the molecule. For instance, it can make the aromatic ring less susceptible to electrophilic attack while promoting nucleophilic aromatic substitution. The presence of the -OCF₃ group has been shown to be superior to both methoxy and trifluoromethyl groups in promoting hydrogen/metal permutation at an ortho position. nih.govresearchgate.net

Table 1: Comparison of Electronic Properties of Substituents

| Substituent | Electronic Effect | Influence on Acidity |

|---|---|---|

| -OCH₃ | Electron-donating | Decreases acidity |

| -CF₃ | Strong electron-withdrawing | Increases acidity |

| -OCF₃ | Strong electron-withdrawing | Increases acidity |

Enhancement of Lipophilicity and its Implications

This increased lipophilicity can lead to better membrane penetration but may also increase the risk of toxicity if not properly balanced. mdpi.com The "super-halogen" or "pseudo-halogen" nature of the trifluoromethoxy group, due to its electronic properties being similar to chlorine or fluorine, contributes to its ability to increase lipophilicity. beilstein-journals.orgnih.gov The fluorinated carbon adjacent to an oxygen atom is a key factor in this enhancement. beilstein-journals.orgnih.gov

Table 2: Lipophilicity of Fluorinated Substituents

| Substituent | Hansch π value |

|---|---|

| -F | +0.14 |

| -CF₃ | +0.88 |

| -OCF₃ | +1.04 |

Impact on Biological Activity and Pharmacokinetics

The electronic and lipophilic alterations induced by the trifluoromethoxy group have profound effects on a molecule's biological activity and pharmacokinetic profile. The enhanced lipophilicity can improve a drug's absorption and distribution, while the electron-withdrawing nature can influence its binding affinity to target proteins. mdpi.comresearchgate.net

Furthermore, the trifluoromethoxy group can enhance metabolic stability. mdpi.com The strong carbon-fluorine bonds are resistant to metabolic degradation, which can prolong the half-life of a drug and reduce the required dosage. mdpi.com The -OCF₃ group is more resistant to enzymatic breakdown, such as oxidative demethylation by CYP450 enzymes, compared to a methoxy group. mdpi.com This increased stability is attributed to both the steric hindrance of the group and the reduced electron density on the oxygen atom, making it less susceptible to oxidation. mdpi.com

Role of Fluorine Substituents in Drug Design

The incorporation of fluorine atoms or fluorine-containing groups into drug molecules is a widely used strategy in medicinal chemistry. tandfonline.comresearchgate.netpharmacyjournal.orgresearchgate.net Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong bonds with carbon, allow for the fine-tuning of a drug's physicochemical and pharmacokinetic properties. tandfonline.comresearchgate.netpharmacyjournal.org

Strategically placing fluorine can:

Enhance metabolic stability: By blocking metabolically labile sites, fluorine can increase a drug's half-life. tandfonline.comnih.govpharmacyjournal.org

Improve binding affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets. mdpi.comtandfonline.compharmacyjournal.org

Modulate lipophilicity and permeability: Fluorine substitution can enhance a drug's ability to cross cell membranes. tandfonline.comnih.govpharmacyjournal.org

Adjust pKa: The introduction of fluorine can alter the acidity or basicity of nearby functional groups, which can improve a drug's bioavailability. nih.gov

Positional Isomerism and its Effects on Biological Activity

The position of a substituent on an aromatic ring can significantly impact the biological activity of a molecule. nih.gov For benzoic acid derivatives, the type, number, and location of substituents on the benzoic ring are crucial factors determining their antibacterial activity. nih.gov

Halogen Bonding Interactions in Biological Systems

Halogen bonds are noncovalent interactions between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.govijres.org These interactions are increasingly recognized for their importance in biological systems, particularly in protein-ligand binding. nih.govijres.orgrsc.org While fluorine is the least likely halogen to form strong halogen bonds due to its high electronegativity and low polarizability, under certain circumstances, it can participate in such interactions. ijres.org

Computational and Theoretical Studies of 4 Trifluoromethoxy Benzoic Acid

Quantum Chemical Calculations on Electron Density and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics of 4-(Trifluoromethoxy)benzoic acid. These methods allow for the detailed analysis of electron distribution and its influence on molecular reactivity.

The distribution of electrons within the molecule is a key determinant of its chemical behavior. The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing this distribution. The MEP map reveals regions of varying electron density; areas with high electron density (typically colored red) are susceptible to electrophilic attack, while electron-deficient regions (colored blue) are prone to nucleophilic attack. nih.gov For a molecule like this compound, the red, electron-rich areas are expected around the oxygen atoms of the carboxyl group, while the blue, electron-poor regions would be associated with the acidic proton. nih.gov

Frontier Molecular Orbital (FMO) theory is another cornerstone of reactivity analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its electron-accepting capability. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing chemical reactivity and stability. nih.gov A smaller energy gap generally suggests higher reactivity and lower kinetic stability. nih.gov

DFT calculations can provide values for these and other reactivity descriptors, such as ionization potential, electron affinity, and global hardness, which collectively paint a comprehensive picture of the molecule's reactivity. nih.govresearchgate.net

Table 1: Conceptual Reactivity Descriptors from Quantum Chemical Calculations This table presents conceptual data based on typical DFT analyses of substituted benzoic acids.

| Parameter | Significance |

|---|---|

| HOMO Energy | Indicates electron-donating ability. Higher values suggest a better electron donor. nih.gov |

| LUMO Energy | Indicates electron-accepting ability. Lower values suggest a better electron acceptor. researchgate.net |

| HOMO-LUMO Gap (ΔE) | Correlates with chemical reactivity and stability. A smaller gap implies higher reactivity. nih.gov |

| Ionization Potential (IP) | The energy required to remove an electron; related to HOMO energy. |

| Electron Affinity (EA) | The energy released when an electron is added; related to LUMO energy. |

Molecular Docking and Dynamics Simulations for Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze how a molecule like this compound might interact with a biological target, typically a protein or enzyme.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their binding affinity. nih.gov Studies on similar benzoic acid derivatives have used this approach to screen for potential antiviral activity against targets like the SARS-CoV-2 main protease or to investigate inhibitory effects on enzymes such as carbonic anhydrase. nih.govresearchgate.net The results of a docking study can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. researchgate.net

Following docking, Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. ajchem-a.com MD simulations provide insights into the stability of the predicted binding pose and the flexibility of both the ligand and the protein. ajchem-a.com By simulating the movements of atoms over a period, researchers can assess parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to confirm the stability of the interaction. ajchem-a.com

Table 2: Typical Outputs from a Molecular Docking Study

| Parameter | Description |

|---|---|

| Binding Energy (kcal/mol) | An estimate of the binding affinity between the ligand and the target protein; more negative values indicate stronger binding. niscpr.res.in |

| Interacting Residues | The specific amino acid residues in the protein's active site that form contacts with the ligand. researchgate.net |

| Hydrogen Bonds | Identifies specific hydrogen bond donor-acceptor pairs between the ligand and the protein, which are crucial for binding specificity. researchgate.net |

Prediction of Physicochemical Parameters Relevant to Biological Activity (e.g., pKa, logP)

Physicochemical properties such as the acid dissociation constant (pKa) and the partition coefficient (logP) are critical for predicting a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). Computational methods are frequently used to estimate these values.

The logP value is a measure of a compound's lipophilicity or hydrophobicity. It is the logarithm of the ratio of its concentration in an octanol (B41247) phase to its concentration in an aqueous phase. This parameter is crucial for predicting how a molecule will behave in biological systems, such as its ability to cross cell membranes. For this compound, the predicted XLogP3 value is 3.2. nih.gov

The pKa value indicates the strength of an acid in a solution. It is the pH at which the acid is 50% dissociated. This property is vital for understanding a molecule's charge state in different physiological environments, which affects its solubility, receptor binding, and membrane permeability. Computational tools like ChemAxon can predict pKa values; for instance, the strongest acidic pKa for the structurally similar 4-(Trifluoromethyl)benzoic acid is predicted to be 4.05. hmdb.ca

Table 3: Predicted Physicochemical Properties for this compound and a Related Compound

| Compound | Parameter | Predicted Value | Source of Prediction |

|---|---|---|---|

| This compound | XLogP3 | 3.2 | PubChem nih.gov |

| 4-(Trifluoromethyl)benzoic acid | logP | 2.56 | ALOGPS hmdb.ca |

| 4-(Trifluoromethyl)benzoic acid | pKa (Strongest Acidic) | 4.05 | ChemAxon hmdb.ca |

Conformational Analysis and Energetics

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org The relative stability of these different conformations, or conformers, is determined by their potential energy, which is influenced by factors like torsional strain and steric interactions. libretexts.org

For this compound, the conformation is primarily defined by the rotation around two key single bonds: the C(aryl)-O bond of the trifluoromethoxy group and the C(aryl)-C bond of the carboxylic acid group.

Computational studies on closely related molecules, such as 4-fluoro(trifluoromethoxy)benzene, indicate that the trifluoromethoxy (-OCF3) group preferentially adopts a conformation where the C-O bond is perpendicular to the plane of the benzene (B151609) ring. researchgate.netdntb.gov.ua This orientation is the most stable energetic minimum. dntb.gov.ua

The orientation of the carboxylic acid (-COOH) group is influenced by potential steric interactions with the adjacent parts of the molecule. In substituted benzoic acids, steric hindrance can cause the carboxylic acid group to rotate out of the plane of the aromatic ring to relieve strain. researchgate.net The most stable conformation represents a minimum on the potential energy surface, and understanding this geometry is crucial for predicting how the molecule will fit into a receptor's binding site.

Table 4: Predicted Stable Conformations (Dihedral Angles) Based on computational studies of analogous structures.

| Dihedral Angle | Description | Predicted Angle | Rationale |

|---|---|---|---|

| C2-C1-O-C(F3) | Rotation of the trifluoromethoxy group | ~90° | Minimizes steric hindrance and is electronically favored. researchgate.netdntb.gov.ua |

Applications in Specialized Academic Research Fields

Medicinal Chemistry and Drug Discovery

4-(Trifluoromethoxy)benzoic acid is a versatile chemical compound that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, particularly the trifluoromethoxy (-OCF₃) group, make it a valuable component in the design and synthesis of new therapeutic agents.

Development of Novel Drug Candidates as Intermediates and Building Blocks

In the field of pharmaceutical development, this compound serves as a crucial intermediate and building block for synthesizing a variety of novel drug candidates. chemimpex.comalfachemch.com The trifluoromethoxy group is recognized for its ability to enhance the biological activity and modify the pharmacokinetic profiles of molecules, making it a desirable feature in modern drug design. chemimpex.com This group's high lipophilicity can improve a drug's ability to cross cell membranes, while its metabolic stability can increase the drug's half-life in the body.

Researchers utilize this compound as a foundational scaffold to produce more complex fluorinated molecules, which are increasingly important in the development of advanced pharmaceuticals. chemimpex.commatrix-fine-chemicals.com Its utility as a raw material is essential for the chemical synthesis of a wide array of active molecules. preprints.org

A specific example of its application is in the synthesis of piperidine (B6355638) derivatives. One study describes the synthesis of 4-{4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl}benzoic acid, demonstrating the role of the parent compound as a key starting material in creating new chemical entities with potential therapeutic applications. researchgate.net The stability and reactivity of this compound make it an excellent candidate for constructing such complex molecular architectures. chemimpex.com

Exploration of Therapeutic Potential

The incorporation of the this compound moiety into various molecular frameworks has been explored for several therapeutic purposes, leveraging the unique properties conferred by the trifluoromethoxy group.

Anti-inflammatory Agents

The development of new anti-inflammatory drugs is a significant area of research where this compound and its derivatives have shown promise. The compound is cited as a key intermediate for pharmaceuticals specifically targeting inflammatory diseases. chemimpex.comnbinno.com

Research has demonstrated the effectiveness of incorporating the trifluoromethoxy group into known anti-inflammatory scaffolds. For instance, a study on mono-carbonyl curcumin (B1669340) derivatives found that ortho-trifluoromethoxy-substituted compounds displayed excellent anti-inflammatory activity. nih.gov These derivatives were effective in both lipopolysaccharide-induced macrophage cell lines and in a mouse model of colitis. nih.gov

Anti-inflammatory Activity of Ortho-Trifluoromethoxy-Substituted Curcumin Derivatives

| Compound | Description | Observed Anti-inflammatory Effects | Reference |

|---|---|---|---|

| Derivative 22 | ortho-trifluoromethoxy-substituted 4-piperidione-containing mono-carbonyl curcumin derivative | Showed excellent anti-inflammatory activity in Raw264.7 macrophages and a DSS-induced mouse model of colitis. | nih.gov |

| Derivative 24 | ortho-trifluoromethoxy-substituted 4-piperidione-containing mono-carbonyl curcumin derivative | Demonstrated excellent anti-inflammatory activity and good cell uptake ability. | nih.gov |

In another study, a 4-hydroxy-3′-trifluoromethoxy-substituted resveratrol (B1683913) derivative was synthesized and investigated for its anti-aging properties, which are closely linked to inflammation. nih.gov This compound was found to inhibit the excessive production of nitric oxide (NO) in an inflammatory cell model, indicating its potential as an anti-inflammatory agent. nih.gov The broader class of benzoic acid derivatives has also been explored for anti-inflammatory properties, with some showing potent inhibition of superoxide (B77818) anion generation and elastase release in human neutrophils. nih.gov

Anticancer Research

This compound is utilized as an intermediate in the synthesis of anticancer medications. nbinno.com While direct studies on the anticancer effects of its immediate derivatives are emerging, the broader class of benzoic acid derivatives is well-established in cancer research. preprints.orgnih.govdergipark.org.tr

Naturally occurring benzoic acid derivatives have been shown to retard the growth of cancer cells by inhibiting key enzymes like histone deacetylases (HDACs). nih.gov For example, 3,4-dihydroxybenzoic acid (DHBA) was found to inhibit HDAC activity, leading to cancer cell growth inhibition and apoptosis. nih.gov The benzoic acid scaffold is a building block for a variety of synthetic bioactive molecules with antineoplastic properties. preprints.org The exploration of new chemical entities with a benzoic acid nucleus has revealed remarkable anticancer potential. preprints.org This foundational research provides a strong rationale for the synthesis and evaluation of novel this compound derivatives as potential anticancer agents.

Antimicrobial Agents (e.g., antibacterial, antimycobacterial, antifungal)

The search for novel antimicrobial agents has led researchers to explore derivatives of this compound. A notable study in this area involves the synthesis of 4‐{4‐[4‐(trifluoromethoxy)phenoxy]piperidin‐1‐yl}benzoic acid, which was subsequently used to create indole (B1671886) and adamantane (B196018) amido derivatives. researchgate.net These new compounds were screened for antimycobacterial activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. researchgate.net This research highlights the utility of the this compound scaffold in developing agents against challenging pathogens.

While much of the related research has focused on the trifluoromethyl analogue, which has shown potent activity against Gram-positive bacteria like Staphylococcus aureus nih.govnih.gov, the investigation into trifluoromethoxy (B1213986) derivatives for antimicrobial applications remains a promising field.

Neuroprotective Compounds

Derivatives of this compound are being investigated for their potential to treat neurodegenerative diseases. A significant finding is the discovery of a 4-hydroxy-3′-trifluoromethoxy-substituted resveratrol derivative as a potent anti-aging agent with neuroprotective effects. nih.gov In studies using aging mice, this compound was shown to protect the brain against oxidative stress by activating the Nrf2 signaling pathway. nih.gov

Neuroprotective Effects of a 4-Hydroxy-3′-Trifluoromethoxy-Substituted Resveratrol Derivative

| Activity | Model | Key Findings | Reference |

|---|---|---|---|

| Anti-oxidative Stress | Oxidative stress cell model | Inhibited oxidative cytotoxicity and reduced ROS accumulation. | nih.gov |

| Neuroprotection in vivo | D-gal-stimulated aging mice | Protected against oxidative stress damage in the brain (T-AOC, MDA, CAT, GPx, SOD). | nih.gov |

| Histopathology | D-gal-stimulated aging mice | Significantly improved histopathological alterations in the hippocampus. | nih.gov |

| Cholinergic System | D-gal-stimulated aging mice | Improved dysfunction of the cholinergic system (Ach and AchE levels). | nih.gov |

This derivative's ability to resist oxidative stress and protect neuronal structures underscores its potential as a neuroprotective compound. nih.gov Additionally, broader research into benzoic acid derivatives has identified them as potential inhibitors of the striatal-enriched protein tyrosine phosphatase (STEP), which is an attractive drug target for neurodegenerative diseases. nih.gov This line of inquiry suggests that novel inhibitors derived from this compound could offer new therapeutic strategies for these conditions.

Prostaglandin E2 Subtype 4 Receptor Antagonists (e.g., MK-2894)

Substituted benzoic acids are integral to the development of antagonists for the Prostaglandin E2 Subtype 4 (EP4) receptor, a key target in pain and inflammation research. A notable example is MK-2894, a potent and selective second-generation EP4 receptor antagonist. acs.orgnih.gov The chemical name for MK-2894 is 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid. nih.gov This compound demonstrates a high affinity for the EP4 receptor, with a Ki (inhibitor constant) of 0.56 nM, and exhibits more than 10,000-fold selectivity over EP2 receptors. probechem.com

MK-2894 effectively inhibits PGE2-induced cAMP accumulation, showing functional potency in HEK 293 and HWB cells with IC50 values of 2.5 nM and 11 nM, respectively. medchemexpress.com Research has shown that MK-2894 possesses potent anti-inflammatory activity in various animal models of pain and inflammation and has a favorable gastrointestinal tolerability profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin. acs.orgnih.gov

Binding and Functional Potency of MK-2894

| Parameter | Value | Cell Line/System |

|---|---|---|

| Ki (Inhibitor Constant) | 0.56 nM | EP4 Receptor |

| IC50 (cAMP accumulation) | 2.5 nM | HEK 293 cells |

| IC50 (cAMP accumulation) | 11 nM | HWB cells |

G Protein-Coupled Receptor Agonists (e.g., GPCR-35)

G protein-coupled receptor 35 (GPR35) has emerged as a potential therapeutic target for inflammatory diseases. nih.gov While GPR35 is an orphan receptor, several small molecules, including derivatives of benzoic acid, have been identified as agonists. For instance, research into thieno[3,2-b]thiophene-2-carboxylic acid derivatives has yielded potent GPR35 agonists. nih.gov The activation of GPR35 is linked to both pro- and anti-inflammatory effects, depending on the cellular context. nih.gov Agonists like YE120 and pamoic acid have been shown to promote wound repair in colon epithelial cells by increasing cell migration, which is associated with augmented fibronectin expression and ERK phosphorylation. nih.gov This highlights the role of GPR35 in maintaining gastrointestinal homeostasis. nih.gov

cccDNA Reducers for Hepatitis B Virus Infection

A complete cure for chronic Hepatitis B Virus (HBV) infection is challenging due to the persistence of covalently closed circular DNA (cccDNA), which acts as a template for viral replication. nih.govnih.gov Research is focused on discovering molecules that can reduce or eliminate this cccDNA. Phenotypic screening has led to the discovery of novel HBV cccDNA reducers, such as hits from a xanthone (B1684191) series. nih.gov Subsequent optimization of these hits has produced lead compounds with improved antiviral activity. nih.gov While not directly this compound, these efforts showcase the broader search for aromatic compounds capable of targeting the mechanisms that sustain chronic HBV infection. One representative compound from these studies, compound 59, demonstrated significant efficacy in reducing HBV antigens, DNA, and intrahepatic cccDNA levels in a mouse model. nih.gov

Mechanism of Action Studies in Biological Systems

Interaction with Specific Enzymes and Receptors

The benzoic acid scaffold is a key feature in molecules designed to interact with specific enzymes and receptors.

Prostaglandin E2 Receptor EP4 (PTGER4): The compound MK-2894 is a potent antagonist of the PTGER4 receptor, with a high binding affinity (Ki = 0.56 nM). probechem.comidrblab.net This interaction blocks the receptor's activity, leading to anti-inflammatory effects. acs.org

Trans-sialidase: In the context of Chagas disease, benzoic acid derivatives have been investigated as inhibitors of the Trypanosoma cruzi trans-sialidase (TcTS) enzyme. nih.gov One such derivative demonstrated moderate inhibition (47%) of the enzyme, with molecular docking studies suggesting a binding model similar to the known inhibitor DANA. nih.gov

Anti-apoptotic Proteins (Mcl-1 and Bfl-1): In cancer research, 2,5-substituted benzoic acid derivatives have been developed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1. nih.gov Structural studies show these compounds bind to the p2 hydrophobic pocket of the proteins, inducing cell death in lymphoma cells that depend on these proteins for survival. nih.gov

Modulation of Biological Pathways

Derivatives of benzoic acid can exert their effects by modulating key biological signaling pathways.

Inflammatory Pathways: An aminobenzoic acid derivative, DAB-1, was found to inhibit tumor growth in models of bladder cancer by targeting cancer-related inflammation. nih.gov Its mechanism involves the inhibition of the TNFα/NFΚB and IL6/STAT3 signaling pathways. nih.gov

Cell Cycle Progression: A synthetic version of the fungal metabolite 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid was shown to inhibit the cell cycle progression of HeLa cells. nih.gov This effect was achieved through the activation of the p21(WAFI) pathway and the inhibition of cyclin D1 expression. nih.gov

Metabolic Pathways: Activation of GPR35 by agonist compounds can suppress lipid accumulation in hepatocytes. nih.gov This process is linked to the blockade of liver X-receptor (LXR)-mediated pathways. nih.gov The GPR35 signaling that mediates this effect involves the Gα13 G protein and the Rho-kinase pathway. acs.org

Influence on Receptor Binding

The specific substitutions on the benzoic acid ring are critical for determining the affinity and selectivity of receptor binding. In the development of dual Mcl-1/Bfl-1 inhibitors, structure-activity relationship (SAR) studies demonstrated the importance of specific substituents. nih.gov For example, the deletion of a 5-phenethylthio substituent from a lead compound resulted in a significant decrease in binding affinity to both Mcl-1 (over 30-fold) and Bfl-1 (over 60-fold). nih.gov This highlights how modifications to the core benzoic acid scaffold directly influence its interaction with the target receptor's binding pocket. nih.gov Similarly, the high affinity of MK-2894 for the EP4 receptor is a direct result of its specific molecular structure built upon a benzoic acid core. probechem.com

Influence of Substituents on Benzoic Acid Derivatives' Binding Affinity

| Compound Class | Target | Key Structural Feature for Binding | Effect |

|---|---|---|---|

| 2,5-substituted benzoic acid | Mcl-1 / Bfl-1 | 5-phenethylthio substituent | Deletion decreases binding affinity >30-fold (Mcl-1) and >60-fold (Bfl-1). nih.gov |

| Thienyl-carbonyl-amino-cyclopropyl-benzoic acid (MK-2894) | EP4 Receptor | Overall molecular conformation | Achieves high affinity (Ki = 0.56 nM) and selectivity. probechem.com |

Drug Metabolism and Pharmacokinetic Profile Research

In the realm of medicinal chemistry, the trifluoromethoxy group (-OCF3) is of growing importance for fine-tuning the pharmacokinetic properties of drug candidates. mdpi.com The incorporation of this group can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.comresearchgate.net

Researchers utilize this compound and its derivatives to study how the trifluoromethoxy group affects the absorption, distribution, metabolism, and excretion (ADME) of potential therapeutic agents. For instance, studies have investigated the kinetics of hydrolysis of acyl-D-glucopyranuronates of (trifluoromethyl)benzoic acids to understand their metabolic fate. sigmaaldrich.comchemicalbook.com The trifluoromethoxy group's strong electron-withdrawing nature can alter the electronic environment of a molecule, thereby influencing its interactions with metabolic enzymes. jst.go.jp

A notable example is seen in the development of drugs where the trifluoromethoxy group is strategically placed to enhance target engagement. X-ray crystallography has revealed that the -OCF3 group can fit into deep pockets of proteins, with fluorine atoms interacting strongly with amino acid residues. researchgate.net This understanding, derived from research involving compounds like this compound, is crucial for designing drugs with improved efficacy and pharmacokinetic profiles.

Investigation of Cross-Resistance in Antimicrobial Studies

The challenge of antimicrobial resistance has spurred research into new chemical entities that can overcome existing resistance mechanisms. While direct studies on this compound's role in cross-resistance are not extensively documented in the provided results, the broader context of benzoic acid derivatives in antimicrobial research is relevant.

Benzoic acid and its derivatives have been investigated for their synergistic antimicrobial effects. nih.gov For example, studies have shown that combining certain benzoic acid derivatives with other agents can effectively combat resistant strains like MRSA by disrupting the bacterial cell membrane. nih.gov

The investigation of how different functional groups on the benzoic acid ring influence antimicrobial activity is an active area of research. The introduction of electron-withdrawing groups, such as the trifluoromethyl group, has been shown to impact the biological activity of compounds. nih.gov Although specific data on the trifluoromethoxy group's direct impact on cross-resistance is limited in the search results, the principles of chemical genetics and systematic mapping of antibiotic cross-resistance provide a framework for how such a compound could be studied. biorxiv.org This approach involves analyzing the chemical genetic profiles of different drugs to predict cross-resistance or collateral sensitivity. biorxiv.org

Agrochemical Research and Development

The trifluoromethoxy group is a significant feature in modern agrochemicals, and this compound serves as a key intermediate in this sector. mdpi.comchemimpex.com

Precursors for Herbicides and Fungicides

This compound is a valuable precursor in the synthesis of various herbicides and fungicides. chemimpex.com The trifluoromethoxy group is present in several commercially successful agrochemicals, highlighting its importance in this field. mdpi.comresearchgate.net The development of new crop protection products often involves the use of intermediates like this compound to introduce the desired fluorinated moiety. chemimpex.com The synthesis of these complex agrochemicals relies on the availability of such specialized building blocks.

Enhancement of Bioactivity and Selectivity of Crop Protection Agents

The incorporation of the trifluoromethoxy group into the structure of crop protection agents can lead to enhanced bioactivity and selectivity. chemimpex.com This is attributed to the unique physicochemical properties conferred by the -OCF3 group, such as increased lipophilicity and metabolic stability. researchgate.net These properties can improve the uptake and transport of the active ingredient within the target pest or plant, leading to greater efficacy. mdpi.com

Furthermore, the steric and electronic properties of the trifluoromethoxy group can influence the binding of the agrochemical to its target site, potentially increasing its potency and selectivity towards the intended pest while minimizing effects on non-target organisms. mdpi.com Research in this area focuses on synthesizing and screening new compounds derived from intermediates like this compound to identify candidates with optimal performance characteristics.

Materials Science and Engineering

The utility of this compound extends beyond life sciences into the realm of materials science.

Development of Advanced Polymers and Coatings

In materials science, this compound is utilized in the development of advanced polymers and coatings with specific desired properties. chemimpex.com The introduction of the trifluoromethoxy group can enhance the thermal and chemical resistance of polymers. chemimpex.com

For example, benzoic acid-terminated oligoesters have been used as melt flow modifiers in thermoplastic coatings. google.com While this example uses benzoic acid, the principle can be extended to its fluorinated derivatives. The trifluoromethoxy group, with its inherent stability, can contribute to creating polymers and coatings with improved durability and performance in harsh environments. Research in this area involves synthesizing polymers incorporating this compound and evaluating their physical and chemical properties for various applications, including specialized coatings and high-performance plastics.

Applications in Liquid Crystals

While direct applications of this compound in liquid crystals are a niche area of research, the broader class of trifluoromethylated benzoic acids is recognized for its utility in this field. For instance, related compounds like 4-Hydroxy-2-(trifluoromethyl)benzoic acid are used in the synthesis of smectic C liquid crystals. google.com The introduction of trifluoromethyl groups can influence the mesomorphic properties, such as the clearing point and the type of liquid crystal phase formed. Research has also been conducted on liquid crystals derived from 4-(trifluoromethyl)benzoic acid, where the molecule's rigid core and the terminal trifluoromethyl group help in the formation of stable mesophases. biomall.in The specific electronic and steric effects of the trifluoromethoxy group in this compound make it a candidate for creating novel liquid crystalline materials with tailored properties.

Fabrication of Optical Devices

The unique self-assembly properties of polymers derived from fluorinated benzoic acids have led to their use in the fabrication of advanced optical devices. A notable example, though involving a related compound, is the use of polyesters containing 4-hydroxy-2-(trifluoromethyl)benzoic acid segments. google.com These polyesters can self-assemble into spherulite crystals, which are instrumental in the fabrication of optical vortex beam generators. google.com This highlights the potential of using fluorinated benzoic acids like this compound as building blocks for functional materials in optics and photonics, where precise control over the material's structure at the molecular level is essential.

Coordination Chemistry

In the realm of coordination chemistry, this compound and its derivatives serve as ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). cymitquimica.comechemi.com Upon deprotonation, the carboxylate group can coordinate to metal ions, forming extended networks with diverse topologies and functionalities. The compound is listed as a building block for coordination complexes. The presence of the trifluoromethoxy group can influence the electronic properties of the ligand and, consequently, the properties of the resulting metal complex, such as its catalytic activity, luminescence, or gas sorption capabilities. Its use as a building block for MOFs underscores its importance in creating porous materials with potential applications in gas storage, separation, and catalysis. cymitquimica.com

Environmental Fate and Degradation Studies

Persistence and Bioaccumulation Potential of Fluorinated Compounds

Organofluorine compounds, characterized by the presence of a carbon-fluorine (C-F) bond, are a cornerstone of modern chemistry, finding use in pharmaceuticals, agrochemicals, and materials. numberanalytics.com However, the C-F bond is one of the strongest in organic chemistry, which makes many of these synthetic compounds highly resistant to natural degradation processes. numberanalytics.comwikipedia.org This inherent stability leads to their persistence in the environment, where they can accumulate in soil, water, and air. numberanalytics.com

Due to their widespread use and persistence, some organofluorine compounds have become global contaminants. wikipedia.org Available data suggest that many man-made organofluorines are more persistent and potentially more toxic than their non-fluorinated counterparts. acs.org Their capacity for long-range transport, persistence, and potential for bioaccumulation present significant challenges and necessitate careful management of their production and release. acs.org

The potential for a substance to bioaccumulate—to build up in living organisms—is a key factor in its environmental risk profile. For many per- and polyfluorinated compounds (PFCs), their stability contributes to their bioaccumulative potential in aquatic and terrestrial food webs. nih.govmdpi.com Assessing the environmental fate of these persistent pollutants is crucial for evaluating the exposure risk to organisms throughout the food chain. mdpi.com

Degradation in Aqueous Media

The degradation of fluorinated aromatic compounds in water is a key area of research for mitigating their environmental impact. Various methods, including advanced oxidation processes (AOPs), are being explored to break down these stable molecules.

Photoassisted Degradation Mechanisms (e.g., by Ga₂O₃ under UVC irradiation)

One such study investigated the degradation of 4-(trifluoromethyl)benzoic acid in aqueous media using gallium oxide (Ga₂O₃) as a photocatalyst under UVC irradiation. The research demonstrated that this process could effectively degrade the compound. The degradation mechanism was proposed to involve the generation of reactive oxygen species facilitated by the semiconductor photocatalyst when exposed to UVC light.

Defluorination Efficiency and Conditions

Defluorination, the cleavage of the C-F bond, is a critical step in the complete mineralization of fluorinated organic compounds. The strength of the C-F bond makes this process challenging. nih.gov

In the previously mentioned study on 4-(trifluoromethyl)benzoic acid, defluorination was a key outcome of the photoassisted degradation process. The efficiency of defluorination was found to be influenced by the atmospheric conditions, with greater efficiency observed under a nitrogen atmosphere compared to air. This suggests that reductive pathways may play a significant role in the defluorination mechanism under these conditions. The research highlighted that the para-isomer, 4-(trifluoromethyl)benzoic acid, was more susceptible to degradation, achieving approximately 90% degradation under the tested conditions.

Oxidative defluorination is another pathway that has been explored for perfluorinated aromatics using specialized catalysts under mild conditions. nih.govacs.org This method involves a different mechanism, highlighting the variety of chemical strategies being developed to break the resilient C-F bond. nih.gov

Impact on Wastewater Treatment Processes

Wastewater treatment plants (WWTPs) are a critical interface between human activities and the aquatic environment. However, many conventional treatment processes are not effective at removing persistent organic pollutants like fluorinated carboxylic acids. nih.gov

Studies on various perfluorinated carboxylic acids (PFCAs) have shown that they can pass through WWTPs, sometimes with an increase in the concentration of short-chain PFCAs in the effluent. nih.gov This can be due to the transformation of precursor compounds into more stable PFCAs during the treatment process. The release of these compounds in wastewater effluent contributes to their load in the environment. nih.gov The development of effective treatment technologies, such as advanced oxidation processes and specialized ion-exchange resins, is an active area of research to address the challenge of removing these persistent compounds from water. acs.orgacs.org

Ecological Risk Assessment of Aromatic Carboxylic Acids

The ecological risk assessment of chemicals is a process used to evaluate the potential for adverse effects on ecosystems. For aromatic carboxylic acids, this involves considering their potential toxicity, persistence, and exposure levels in the environment. canada.ca

The Government of Canada, under its Chemicals Management Plan, has conducted screening assessments on a group of carboxylic acids (propionic acid, n-butyric acid, nonanoic acid, and oxalic acid). canada.ca Using an ecological risk classification approach that considers hazard and exposure metrics, these specific substances were found to be unlikely to cause ecological harm at current exposure levels. canada.ca

However, for broader classes of aromatic compounds like polycyclic aromatic hydrocarbons (PAHs), which are known for their persistence and toxicity, ecological risk assessments often indicate potential hazards to benthic organisms in contaminated sediments. nih.gov The risk is typically evaluated by comparing estimated environmental concentrations to known toxicity thresholds. nih.gov Given the persistence of the C-F bond, fluorinated aromatic acids require careful evaluation to understand their potential long-term impact on ecosystems. The inherent difficulty in hydrolyzing aromatic carboxylic esters suggests that their accumulation could pose an environmental challenge. nih.gov

Future Directions and Emerging Research Areas

Exploration of Novel Catalytic Systems for Efficient Synthesis

The synthesis of trifluoromethoxy-containing compounds has traditionally been challenging. However, recent advancements in catalysis are paving the way for more efficient and selective methods.

One promising area of research is the use of transition-metal catalysts. For instance, palladium-catalyzed cross-coupling reactions have been shown to be effective in forming the C(sp2)–CF3 bond, a key step in the synthesis of many trifluoromethylated aromatic compounds. nih.gov Researchers are actively exploring new palladium catalysts and reaction conditions to improve yields and reduce costs. A 2018 study detailed a method for the oxidative trifluoromethoxylation of allylic C–H bonds using a PdCl2(PhCN)2 catalyst. nih.gov